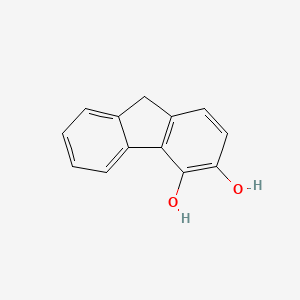

3,4-Dihydroxyfluorene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Fluorene (B118485) Derivative Research

3,4-Dihydroxyfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). ethz.chlibretexts.org PAHs are a class of organic compounds containing two or more fused benzene (B151609) rings and are notable components of fossil fuels and their byproducts. ethz.chlabxing.com Fluorene itself is a tricyclic aromatic hydrocarbon, characterized by two benzene rings fused to a central five-membered ring. ethz.ch The study of fluorene and its derivatives, such as this compound, is a significant area of research due to their prevalence in the environment and their unique chemical properties. ethz.chresearchgate.net

The chemistry of fluorene derivatives is a broad field, with research extending into materials science and pharmaceutical chemistry. labxing.comresearchgate.net Scientists synthesize various fluorene derivatives by attaching different functional groups to the fluorene core, which can alter the molecule's electronic and photophysical properties. mdpi.comscientific.net For instance, substituents at the C-2 and C-7 positions can influence the π-conjugation of the molecule. mdpi.com The C-9 position of the fluorene skeleton is often a site for double substitution to enhance the stability of materials derived from these compounds. researchgate.netmdpi.com The unique physical and chemical properties of fluorene derivatives have established them as an important class of molecules across multiple scientific disciplines. researchgate.netmdpi.com

Significance of this compound as a Key Intermediate in Chemical and Biological Transformations

This compound plays a crucial role as a key intermediate in various chemical and, particularly, biological transformations. pjoes.comresearchgate.net It is a significant metabolite in the degradation of fluorene by several bacterial strains. pjoes.comresearchgate.net For example, some bacteria initiate the breakdown of fluorene through dioxygenation at the C-3 and C-4 positions, leading to the formation of this compound. ethz.chpjoes.com This dihydroxylated intermediate is then subject to further enzymatic reactions. biomedres.us

In the metabolic pathways of certain microorganisms, this compound undergoes extradiol ring fission, a process catalyzed by dioxygenase enzymes. pjoes.combiomedres.us This ring-cleavage step is a critical part of the biodegradation process, breaking down the complex PAH structure into simpler compounds. For instance, in Pseudomonas cepacia strain F297, the degradation of fluorene proceeds via this compound, which is then converted to 1-indanone. pjoes.comresearchgate.net Further metabolism can lead to the formation of compounds like 3,4-dihydrocoumarin and eventually salicylic (B10762653) acid, which can enter central metabolic cycles. researchgate.netresearchgate.net The identification of this compound and its subsequent degradation products has been essential in constructing the metabolic pathways for fluorene in various microorganisms. researchgate.net

The following table details the role of this compound as a metabolic intermediate in different bacterial strains:

| Bacterial Strain | Metabolic Pathway Involving this compound | Terminal/Subsequent Metabolites |

| Pseudomonas cepacia F297 | Initial dioxygenation of fluorene to this compound, followed by extradiol fission. pjoes.comresearchgate.net | 1-Indanone. pjoes.comresearchgate.net |

| Pseudomonas sp. | Degradation of benzo(a)fluorene proceeds via fluorene, which is then metabolized to this compound. researchgate.net | 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) acetic acid, 3,4-dihydrocoumarin, salicylic acid, catechol, oxalic acid. researchgate.net |

| Arthrobacter sp. strain F101 | Dioxygenation at C-3, C-4 to form the corresponding cis-dihydrodiol, which is dehydrogenated to this compound. This undergoes meta-cleavage. ethz.ch | 3,4-dihydrocoumarin. ethz.ch |

Overview of Current Research Trajectories and Scholarly Relevance

Current research involving this compound continues to focus on its role in the environmental fate of PAHs, particularly in bioremediation. pjoes.comresearchgate.net Understanding the metabolic pathways of fluorene degradation, where this compound is a key intermediate, is crucial for developing effective strategies to clean up PAH-contaminated sites. pjoes.com Studies are ongoing to identify and characterize the enzymes responsible for the transformation of this compound, such as this compound 4,4a-dioxygenase. biomedres.usfishersci.com

Recent research has also employed advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry, to identify and confirm the presence of this compound and other metabolites in degradation studies. researchgate.netacs.org This allows for a more detailed and accurate mapping of the complex biochemical pathways involved in fluorene metabolism. researchgate.net The scholarly relevance of this compound is underscored by its inclusion in metabolic pathway databases like the KEGG PATHWAY database, which catalogues its role in polycyclic aromatic hydrocarbon degradation. genome.jp Furthermore, the potential for the formation of potentially more toxic transformation products from PAHs during bioremediation is an active area of investigation, highlighting the need to fully understand the fate of intermediates like this compound. acs.org

Structure

3D Structure

Properties

CAS No. |

42523-20-6 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

9H-fluorene-3,4-diol |

InChI |

InChI=1S/C13H10O2/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(9)13(11)15/h1-6,14-15H,7H2 |

InChI Key |

OOGFPMKHMOAMMY-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=CC=CC=C31)C(=C(C=C2)O)O |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=C(C=C2)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dihydroxyfluorene and Its Analogues

Chemoenzymatic and Microbial Biosynthesis Routes to Dihydroxyfluorenes

The biotransformation of fluorene (B118485) by microorganisms presents an environmentally benign alternative to conventional chemical synthesis for producing hydroxylated derivatives. nih.gov These processes leverage enzymatic machinery to perform highly specific oxidations, often under mild, aqueous conditions.

Enzymatic Pathways and Key Biocatalysts (e.g., Dioxygenases, Dehydrogenases)

The microbial metabolism of fluorene can proceed through several distinct pathways, frequently initiated by the action of powerful oxidative enzymes. nih.govresearchgate.netethz.ch One of the major routes involves the dioxygenation of the aromatic ring to form a cis-dihydrodiol. ethz.chresearchgate.net This initial step is typically catalyzed by a multi-component enzyme system known as a ring-hydroxylating dioxygenase. For instance, naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. has been shown to oxidize fluorene to yield cis-3,4-dihydroxy-3,4-dihydrofluorene. researchgate.net

Following the initial dioxygenation, the resulting cis-dihydrodiol is often rearomatized by the action of a dehydrogenase, leading to the formation of the corresponding catechol, in this case, 3,4-dihydroxyfluorene. ethz.ch

Another significant metabolic route begins with monooxygenation at the C-9 position to produce 9-fluorenol, which is subsequently dehydrogenated to 9-fluorenone. nih.govnih.govnih.gov While this pathway does not directly yield this compound, some bacterial strains can further metabolize 9-fluorenone. researchgate.netnih.gov For example, Pseudomonas sp. strain SMT-1 degrades fluorene via 9-fluorenol and subsequently forms metabolites like 3,4-dihydroxy-9-fluorenone. nih.gov

The key biocatalysts in these transformations are broadly classified as dioxygenases and dehydrogenases.

| Enzyme Class | Specific Enzyme Example | Function in Fluorene Biotransformation | Reference |

| Ring-Hydroxylating Dioxygenase | Naphthalene Dioxygenase (NDO) | Catalyzes the initial stereospecific dihydroxylation of the aromatic ring of fluorene to form cis-dihydrodiols. | researchgate.net |

| Dehydrogenase | cis-dihydrodiol dehydrogenase | Catalyzes the oxidation of the cis-dihydrodiol intermediate to form the corresponding catechol (dihydroxyfluorene). | ethz.ch |

| Monooxygenase | Fluorene monooxygenase | Catalyzes the hydroxylation at the C-9 position to form 9-fluorenol. | nih.gov |

| Alcohol Dehydrogenase | 9-hydroxyfluorene dehydrogenase | Catalyzes the oxidation of 9-fluorenol to 9-fluorenone. | nih.govresearchgate.net |

Regioselectivity and Stereospecificity in Biotransformations of Fluorene

A hallmark of enzymatic catalysis is the high degree of control over the reaction's regioselectivity (where the reaction occurs on the molecule) and stereospecificity (the specific 3D orientation of the product).

In the biotransformation of fluorene, dioxygenase enzymes exhibit remarkable regio- and stereocontrol. Naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4, for example, specifically attacks the 3 and 4 positions of the fluorene molecule. researchgate.net The oxidation is also highly stereospecific, yielding predominantly the (-)-cis-(3S,4R)-dihydroxy-3,4-dihydrofluorene enantiomer. This level of specificity is extremely difficult to achieve using conventional chemical oxidants.

Similarly, in pathways involving the formation of fluostatin, a benzofluorene-containing polyketide, non-enzymatic but highly stereospecific coupling reactions have been observed, where π-π stacking interactions between the aromatic ring systems play a crucial role in dictating the stereochemical outcome. nih.govescholarship.org This highlights how inherent molecular properties can guide stereoselectivity even in the absence of direct enzymatic control in a biological context.

Comparative Analysis with Conventional Chemical Synthesis: Considerations for Efficiency and Environmental Impact

When compared to traditional organic synthesis, chemoenzymatic and microbial routes offer significant advantages, particularly concerning environmental impact.

Reaction Conditions : Biotransformations are typically conducted in aqueous media under mild conditions of temperature and pH. nih.gov In contrast, conventional methods, such as those involving organometallic catalysts, often require anhydrous organic solvents, inert atmospheres, and sometimes high temperatures. acs.orgrsc.org

Reagents and Waste : Microbial synthesis uses renewable resources and avoids the use of toxic reagents and heavy metal catalysts that are common in organic synthesis. nih.gov This results in a more sustainable process with less hazardous waste. Chemical synthesis of sulfated phenolic acids, for instance, often employs SO3 complexes, which can be contrasted with enzymatic sulfation methods. nih.govmdpi.com

Efficiency : While the efficiency of biotransformations can be limited by factors such as substrate/product inhibition or oxygen limitation, methods like fed-batch fermentation and cell immobilization have been developed to overcome these challenges and improve yields. nih.gov In contrast, the efficiency of chemical synthesis can be hampered by side reactions and purification difficulties.

Organic Synthesis Strategies for Functionalized Fluorene and Dihydroxyfluorene Scaffolds

Parallel to the development of biosynthetic routes, sophisticated organic synthesis strategies remain indispensable for creating a wide array of functionalized fluorene and dihydroxyfluorene structures.

Palladium-Catalyzed C-C Bond Formations and Cyclizations in Fluorene Synthesis

Palladium catalysis has emerged as a powerful tool for the construction of the fluorene core. These methods often rely on the activation of C-H or C-X (where X is a halide) bonds to facilitate intramolecular C-C bond formation.

One prominent strategy involves the palladium-catalyzed cyclization of 2'-halo-diarylmethanes via C(sp²)–H bond activation, which can accommodate both electron-rich and electron-deficient substrates to produce fluorenes in good to excellent yields. rsc.org Another innovative approach starts from 2-iodobiphenyls and dibromomethane, proceeding through a tandem dual C-C bond formation sequence. acs.org This reaction is significant as it builds the fluorene's methylene bridge from a C1 source, avoiding the need for a pre-installed methylene group. acs.org

Tandem reactions that combine a Suzuki cross-coupling with a C(sp³)-H activation step have also been developed, allowing for the one-step synthesis of substituted fluorenes from readily available starting materials. nih.gov

| Catalytic System | Starting Materials | Key Reaction Type | Reference |

| Pd(OAc)₂ / PPh₃ | 2'-Halo-diarylmethanes | Intramolecular C-H activation/cyclization | rsc.org |

| Pd(OAc)₂ / KOAc | 2-Iodobiphenyls and CH₂Br₂ | Tandem dual C-C bond formation via C-H activation | acs.org |

| Pd(OAc)₂ / PCy₃ | o-Bromobenzyl halides and arylboronic acids | Tandem Suzuki coupling and C(sp³)-H activation | nih.gov |

| Pd(TFA)₂ | 2-Aryl-N-arylbenzamides | Intramolecular cross-dehydrogenative aryl-aryl coupling | nih.gov |

Multicomponent Reaction Approaches for Diverse Fluorene Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient pathway to molecular diversity. Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, have been successfully applied to the synthesis of complex fluorene derivatives. thieme-connect.comrug.nlresearchgate.net

By utilizing 9-isocyano-9H-fluorene as a key building block, a wide range of unprecedented and structurally diverse adducts can be generated in a single step. thieme-connect.comrug.nl For example, the Ugi-tetrazole four-component reaction (UT-4CR) can be used to synthesize highly substituted tetrazole derivatives attached to the fluorene scaffold. thieme-connect.com These MCR approaches are valued for their operational simplicity, speed, and ability to rapidly generate libraries of complex molecules from simple precursors, making them a powerful tool for drug discovery and materials science. thieme-connect.comrug.nlresearchgate.net

Friedel-Crafts Alkylation Frameworks for Substituted Fluorenes

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to aromatic rings and proceeds via electrophilic aromatic substitution. wikipedia.org It is broadly categorized into alkylation and acylation reactions. wikipedia.org In the context of fluorene synthesis, intramolecular Friedel-Crafts alkylation is a key step for cyclizing a suitably substituted biphenyl precursor to form the central five-membered ring of the fluorene scaffold.

This approach typically involves the generation of a carbocationic intermediate from a precursor that then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring. nih.gov The choice of Lewis acid or Brønsted acid catalyst is crucial and can include AlCl₃, FeCl₃, BF₃, TiCl₄, SnCl₄, H₂SO₄, and HF. tcichemicals.comthermofisher.com

A common strategy for synthesizing substituted fluorenes involves a tandem reaction sequence. For instance, treating o-vinylbiphenyls with (dichloroiodo)benzene (PhICl₂) generates vicinal dichlorides. These intermediates, when treated with a Lewis acid like AlCl₃ in the presence of an arene nucleophile, undergo sequential intramolecular and intermolecular Friedel-Crafts alkylations to yield 9-(arylmethyl)fluorene derivatives. nih.gov This method is tolerant of various functional groups, which is a significant advantage for the synthesis of complex molecules like this compound, although hydroxyl groups would likely require protection due to their reactivity with Lewis acids.

The Haworth synthesis provides another classic framework that can be adapted for polycyclic aromatic systems like fluorenes. wikipedia.org This method involves the reaction of an arene with a cyclic anhydride, followed by reduction and a second intramolecular Friedel-Crafts acylation to construct the cyclic ketone, which can then be further modified. wikipedia.org

While powerful, Friedel-Crafts alkylation has limitations when applied to substrates with deactivating groups or sensitive functionalities like phenols. The hydroxyl groups in this compound are activating but can coordinate with the Lewis acid catalyst, potentially hindering the reaction or leading to undesired side products. Therefore, protection of the hydroxyl groups (e.g., as methyl ethers or acetates) is often a necessary prerequisite to successfully employing Friedel-Crafts strategies.

| Reaction Type | Precursor | Catalyst/Reagent | Product Type | Key Feature |

| Intramolecular Alkylation | Substituted Biphenyl with Alkyl Halide side chain | Lewis Acid (e.g., AlCl₃) | Substituted Fluorene | Forms the central five-membered ring. |

| Tandem Dichlorination/Alkylation | o-Vinylbiphenyl | PhICl₂, then AlCl₃/Arene | 9-(Arylmethyl)fluorene | Sequential intra- and intermolecular alkylations. nih.gov |

| Haworth Synthesis Adaptation | Arene + Cyclic Anhydride | AlCl₃, then reduction | Polycyclic Ketone (Fluorenone precursor) | Stepwise construction of the fused ring system. wikipedia.org |

Directed C-H Functionalization Methodologies for Fluorene Annulations

Directed Carbon-Hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex aromatic systems, including fluorenes. nih.gov This methodology avoids the need for pre-functionalized starting materials by selectively activating and transforming otherwise inert C-H bonds. youtube.com Transition-metal catalysis, particularly with palladium, is central to many of these transformations. nih.govyoutube.com

One prominent strategy for fluorene synthesis involves a palladium-catalyzed cascade reaction starting from benzaldehydes and aryl iodides. wikipedia.org By using a transient directing group, such as anthranilic acid, a dual C-H functionalization cascade can be initiated. wikipedia.orgnih.gov The directing group facilitates an initial ortho-arylation of the benzaldehyde, which is followed by a second intramolecular C-H activation and cyclization to form the fluorenone core. nih.gov This method demonstrates high efficiency and compatibility with a variety of substituents on both starting materials. wikipedia.org To obtain this compound, one could envision starting with a suitably substituted benzaldehyde and aryl iodide, with the hydroxyl groups protected during the palladium-catalyzed steps.

Another innovative approach utilizes a tandem palladium-catalyzed dual C-C bond formation starting from 2-iodobiphenyls and dibromomethane (CH₂Br₂). nih.govyoutube.com The reaction proceeds through a key dibenzopalladacyclopentadiene intermediate, which is formed via palladium-catalyzed C-H activation at the 2'-position of the biphenyl. nih.govyoutube.com This palladacycle then reacts with dibromomethane to forge the bridging methylene group of the fluorene skeleton under relatively mild conditions. nih.gov

The development of remote C-H functionalization also offers potential pathways to substituted fluorenes. nih.gov These methods allow for the functionalization of C-H bonds that are distal to the initial point of coordination, expanding the scope of accessible substitution patterns. youtube.com For the synthesis of specifically substituted analogues like this compound, the strategic placement of directing groups and the choice of catalyst are paramount to achieving the desired regioselectivity.

| Methodology | Starting Materials | Catalyst System | Key Intermediate/Strategy | Product |

| Dual C-H Functionalization | Benzaldehyde, Aryl Iodide | Pd(II) / Transient Directing Group (e.g., Anthranilic Acid) | ortho-Arylation followed by intramolecular cyclization. wikipedia.orgnih.gov | Substituted Fluorenone |

| Tandem Dual C-C Formation | 2-Iodobiphenyl, CH₂Br₂ | Palladium Catalyst | Dibenzopalladacyclopentadiene intermediate via C-H activation. nih.govyoutube.com | Substituted Fluorene |

| Remote C-H Functionalization | Functionalized Arene | Transition Metal Catalyst | Directing group-assisted distal C-H activation. nih.govyoutube.com | Regioselectively Functionalized Arene |

Stereoselective and Asymmetric Synthesis of Fluorene Derivatives

The synthesis of chiral fluorenes is of significant interest due to their applications in materials science and as ligands in asymmetric catalysis. researchgate.net These molecules often possess axial or planar chirality, or a stereogenic center at the C9 position. Catalytic asymmetric synthesis provides the most efficient route to enantiomerically enriched fluorene derivatives. researchgate.net

Various transition-metal and organo-catalyzed asymmetric reactions have been developed to prepare chiral fluorenes with high optical purity. researchgate.net For instance, chiral Brønsted acids can catalyze tandem Friedel-Crafts reactions to construct the fluorene framework enantioselectively. researchgate.net

A notable advancement is the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols. nih.govrsc.org This process, enabled by palladium(II)/chiral norbornene cooperative catalysis, can convert a racemic mixture of ortho-bromobenzyl alcohols and an aryl iodide into a single enantiomer of a functionalized chiral fluorenol with excellent enantioselectivity. nih.govrsc.org This strategy is particularly powerful as it transforms readily available racemic starting materials into high-value, enantioenriched products. nih.gov

Asymmetric C-H functionalization has also been applied to the synthesis of chiral fluorenes. By employing a chiral ligand in a palladium-catalyzed C-H activation/cyclization sequence, it is possible to control the stereochemistry of the resulting product. The development of new chiral ligands and catalytic systems continues to push the boundaries of what is possible in the asymmetric synthesis of complex fluorene scaffolds. researchgate.net While the direct asymmetric synthesis of this compound has not been extensively reported, these methodologies provide a clear blueprint for how such a synthesis could be approached, likely involving the asymmetric cyclization of a prochiral, appropriately substituted biphenyl precursor with protected hydroxyl groups.

| Asymmetric Strategy | Catalyst/Reagent | Precursor Type | Chirality Type | Key Advantage |

| Enantioconvergent Synthesis | Pd(II) / Chiral Norbornene | Racemic ortho-bromobenzyl alcohols, Aryl iodides | C9 Stereocenter | Utilizes racemic starting materials to produce a single enantiomer. nih.govrsc.org |

| Asymmetric Friedel-Crafts | Chiral Brønsted Acid | Prochiral Biphenyl derivative | Axial or Planar Chirality | Direct enantioselective construction of the fluorene core. researchgate.net |

| Asymmetric C-H Functionalization | Transition Metal / Chiral Ligand | Prochiral Biphenyl derivative | Various (Axial, Planar, C9) | High atom economy and stereocontrol in cyclization. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dihydroxyfluorene

Enzymatic Degradation Pathways of Fluorene (B118485) Proceeding via 3,4-Dihydroxyfluorene

The microbial catabolism of fluorene, a polycyclic aromatic hydrocarbon (PAH), often proceeds through various oxidative pathways, with the formation of this compound representing a key intermediate in several bacterial strains. nih.govnih.gov This pathway ultimately channels the carbon from the fluorene molecule into central metabolic routes, allowing organisms to utilize it as a source of carbon and energy. researchgate.netresearchgate.net

The initial step in this degradation pathway involves the enzymatic incorporation of both atoms of molecular oxygen into the fluorene ring system. ethz.ch This reaction is catalyzed by a class of enzymes known as aromatic hydrocarbon dioxygenases. ethz.ch Specifically, naphthalene (B1677914) dioxygenase from Pseudomonas sp. has been shown to catalyze the regio- and stereospecific oxidation of fluorene. researchgate.net

The attack occurs at the 3 and 4 positions of one of the aromatic rings, leading to the formation of a cis-dihydrodiol. ethz.chresearchgate.net The major product of this reaction is (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrofluorene. researchgate.net This initial dioxygenation is a critical step that breaks the aromaticity of the ring, making it susceptible to further enzymatic modification.

Following the formation of the cis-dihydrodiol, a subsequent dehydrogenation reaction occurs, catalyzed by a dehydrogenase enzyme. This step re-aromatizes the ring and yields the central intermediate, this compound, which possesses a catechol-like structure. ethz.ch

Table 1: Key Enzymatic Steps in the Formation of this compound

| Step | Reactant | Enzyme System | Product | Bacterial Strain Example(s) |

| Dioxygenation | Fluorene | Aromatic Ring-Hydroxylating Dioxygenase (e.g., Naphthalene Dioxygenase) | (+)-(3S,4R)-cis-3,4-Dihydroxy-3,4-dihydrofluorene | Pseudomonas sp. researchgate.net, Arthrobacter sp. nih.govresearchgate.net |

| Dehydrogenation | (+)-(3S,4R)-cis-3,4-Dihydroxy-3,4-dihydrofluorene | cis-Dihydrodiol Dehydrogenase | This compound | Arthrobacter sp. ethz.ch |

Once this compound is formed, its catechol moiety is targeted for aromatic ring cleavage. This is a crucial step in the degradation pathway, as it opens the cyclic structure. The cleavage is typically catalyzed by extradiol dioxygenases, which are non-heme iron(II)-dependent enzymes. nih.govnih.gov These enzymes cleave the bond adjacent (meta) to the two hydroxyl groups. nih.govethz.ch For instance, crude extracts from fluorene-induced cells of Arthrobacter sp. strain F101 have shown catechol 2,3-dioxygenase activity, indicative of this meta-cleavage pathway. nih.govresearchgate.net

This meta-cleavage of the this compound ring results in the formation of a yellow-colored ring-fission product, a 2-hydroxy-6-oxo-hexa-2,4-dienoate derivative. scienceopen.comnih.gov This unstable intermediate undergoes further enzymatic transformations, including aldolase (B8822740) reactions and decarboxylation, leading to a variety of downstream metabolites. nih.govethz.ch

In several bacterial strains, this pathway leads to the formation of indanones. nih.govethz.ch These indanones can then be substrates for Baeyer-Villiger monooxygenases, which insert an oxygen atom to form aromatic lactones such as 3,4-dihydrocoumarin and 3-isochromanone. nih.govresearchgate.netethz.ch

Table 2: Downstream Metabolites from the meta-Cleavage Pathway of this compound

| Metabolite Class | Specific Compound(s) | Precursor(s) | Significance |

| Indanones | 1-Indanone, 2-Indanone, 3-Hydroxy-1-indanone | Ring-fission products | Intermediates leading to lactones. nih.govethz.ch |

| Aromatic Lactones | 3,4-Dihydrocoumarin, 3-Isochromanone | Indanones | Products of biological Baeyer-Villiger oxidation. nih.govresearchgate.net |

| Carboxylic Acids | 3-(2-Hydroxyphenyl) propionate | 3,4-Dihydrocoumarin (via hydrolysis) | Substrate for further oxidation leading to central metabolism. nih.govresearchgate.net |

| Central Intermediates | Salicylate, Phthalate, Protocatechuic acid | Various upstream metabolites | Key intermediates that link the degradation pathway to the TCA cycle. nih.govresearchgate.netresearchgate.net |

The ultimate goal of the degradation pathway is the complete mineralization of the fluorene molecule, providing the bacterium with carbon and energy. researchgate.net The diverse downstream metabolites generated from the ring cleavage of this compound are channeled into central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

For example, 3,4-dihydrocoumarin can be hydrolyzed to 3-(2-hydroxyphenyl) propionate. nih.govresearchgate.net This compound is a potential substrate for a beta-oxidation cycle, which can lead to the formation of salicylate. nih.govresearchgate.net Salicylate and another common intermediate, phthalate, are well-known aromatic compounds that are further degraded via catechol or protocatechuate into TCA cycle intermediates like acetyl-CoA, succinate, and pyruvate. nih.govresearchgate.netnih.gov The entry of these smaller molecules into the TCA cycle allows for the generation of ATP and reducing equivalents (NADH, FADH2), supporting cellular growth and maintenance. elifesciences.org

Electrophilic and Nucleophilic Reactivity of the Dihydroxyfluorene Core

The chemical reactivity of the this compound core is largely dictated by the electronic properties of its catechol moiety attached to the tricyclic fluorene framework.

Electrophilic Reactivity: The aromatic ring containing the two hydroxyl groups is highly electron-rich. The hydroxyl groups are strong activating, ortho-, para-directing groups, meaning they donate electron density to the ring system, primarily at the positions ortho and para to themselves. This significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles (electron-seeking species) in electrophilic aromatic substitution reactions. youtube.com Potential sites for electrophilic attack would be the carbons adjacent to the hydroxyl groups.

Nucleophilic Reactivity: this compound also possesses nucleophilic characteristics. The oxygen atoms of the hydroxyl groups have lone pairs of electrons and can act as nucleophiles, reacting with suitable electrophiles. youtube.com Furthermore, under basic conditions, the hydroxyl groups can be deprotonated to form a phenoxide anion. This greatly enhances the nucleophilicity of the oxygen and further activates the ring towards electrophilic attack. While the aromatic ring itself is too electron-rich to be susceptible to nucleophilic aromatic substitution, the molecule as a whole can act as a nucleophile in various reactions. researchgate.net

Redox Chemistry and Oxidation Behavior of the Catechol Moiety within the Fluorene Framework

The catechol moiety within the this compound structure imparts significant redox activity to the molecule. Catechols are well-known for their ability to undergo oxidation to form highly reactive species. nih.govunits.it

The oxidation of the this compound can proceed in a stepwise manner:

One-electron oxidation: This first step generates a free radical intermediate known as a semiquinone. This reaction can be reversible. units.itrsc.org

Two-electron oxidation: A second oxidation step (or a direct two-electron oxidation) converts the catechol into a highly electrophilic quinone, specifically fluorene-3,4-quinone. units.itrsc.org

This oxidation can be initiated by various means, including enzymatic catalysts (like tyrosinases or peroxidases), chemical oxidants (e.g., sodium periodate), metal ions, or through autoxidation in the presence of molecular oxygen. nih.gov The resulting fluorene-3,4-quinone is a reactive electrophile that can participate in Michael addition reactions with cellular nucleophiles. During the oxidation process, particularly autoxidation, reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide can be generated as byproducts. nih.gov This redox cycling capability is central to both its biological degradation and its potential chemical reactivity. researchgate.net

Spectroscopic and Structural Characterization Techniques for Advanced Research

Advanced Spectroscopic Probes for Electronic Structure Elucidation (e.g., Photoelectron Emission Spectroscopy, Advanced UV-Vis and Photoluminescence Studies)

The electronic structure of conjugated molecules like 3,4-Dihydroxyfluorene dictates their optical and electronic properties. Advanced spectroscopic methods provide direct experimental insight into this structure.

Photoelectron Emission Spectroscopy (PES): This powerful surface-sensitive technique is one of the most direct ways to measure the occupied electronic structure and determine the energy levels of electrons in molecular orbitals. researchgate.net In PES, a sample is irradiated with high-energy photons, causing the emission of electrons. By analyzing the kinetic energy of these photoemitted electrons, the binding energies of the electrons within the material can be determined, providing a map of the valence band density of states. For fluorene-based materials, ultraviolet photoemission spectroscopy (UPS) is particularly useful for determining the Highest Occupied Molecular Orbital (HOMO) level, a critical parameter for applications in organic electronics. researchgate.net

Advanced UV-Vis and Photoluminescence (PL) Studies: UV-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions from the ground state to excited states. The parent fluorene (B118485) molecule exhibits an excitation peak at approximately 261 nm. aatbio.com The introduction of hydroxyl groups at the 3 and 4 positions is expected to modify the electronic distribution and, consequently, the absorption spectrum. In polyfluorene derivatives, the primary absorption peak is often observed around 381 nm, corresponding to the S₀→S₁ transition. nih.gov The formation of specific molecular arrangements, known as β-phase conformations, can lead to the appearance of a distinct, red-shifted shoulder in the absorption spectrum at around 433 nm. nih.gov

Photoluminescence (PL) spectroscopy provides information about the de-excitation of electrons from an excited state back to the ground state, a process that involves the emission of light. Fluorene itself is known to be a fluorescent compound with an emission peak at 302 nm. aatbio.com Polyfluorenes are renowned for their strong blue light emission. The PL spectra of fluorene-based polymers typically show well-defined emission peaks, and the presence of aggregates or specific conformations can influence the emission characteristics and quantum yield. nih.govresearchgate.net The study of these properties is essential for developing materials for applications such as organic light-emitting diodes (OLEDs).

| Compound | Technique | Wavelength (nm) | Observation |

|---|---|---|---|

| Fluorene | UV-Vis Excitation | 261 | Main absorption peak. aatbio.com |

| Fluorene | Photoluminescence Emission | 302 | Characteristic fluorescence peak. aatbio.com |

| Poly(9,9-dioctylfluorene) | UV-Vis Absorption | 381 | S₀→S₁ transition of the glassy phase. nih.gov |

| Poly(9,9-dioctylfluorene) (β-phase) | UV-Vis Absorption | 433 | Low-energy shoulder characteristic of β-phase conformation. nih.gov |

Computational Spectroscopic Analysis for Predicting and Interpreting Optical Properties (e.g., TD-DFT)

Computational chemistry offers powerful tools to predict, interpret, and complement experimental spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecular systems. rsc.orgyoutube.com

TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical transitions from the ground state to various excited states. researchgate.net This allows for a direct comparison with experimental UV-Vis spectra. The method is effective in modeling the influence of different functional groups on the optical properties of the fluorene core. For instance, TD-DFT studies on fluorene derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the excitation energies and absorption cross-sections. rsc.org

These calculations provide insights into the nature of the electronic transitions by analyzing the molecular orbitals involved, such as the transition from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set, which must be carefully selected for the specific molecular system being studied. rsc.orgyoutube.com By comparing calculated energies with experimental measurements, researchers can gain a deeper understanding of the structure-property relationships in this compound and its derivatives. researchgate.net

| Derivative Type | Experimental λmax (nm) | Calculated λmax (nm) | Key Transition |

|---|---|---|---|

| Parent Fluorene | ~261 | Calculated value varies with functional/basis set | π → π* |

| Push-Pull Substituted Fluorene | Typically > 350 | Qualitatively predicts red-shift | Intramolecular Charge Transfer (ICT) |

High-Resolution Structural Elucidation Methods for Complex Dihydroxyfluorene Derivatives (e.g., X-ray Crystallography)

While spectroscopic methods probe the electronic structure, high-resolution structural techniques like single-crystal X-ray crystallography provide definitive information about the precise three-dimensional arrangement of atoms in the solid state. This technique is indispensable for unambiguously confirming the molecular structure, including bond lengths, bond angles, and torsional angles.

For a complex derivative of this compound, X-ray crystallography would reveal:

Molecular Conformation: The planarity of the fluorene ring system and the orientation of the hydroxyl groups. Studies on other cyclic compounds have shown how substituents can induce twisted conformations. researchgate.net

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: Crucially, it can map out hydrogen bonding networks involving the two hydroxyl groups. These interactions can significantly influence the material's bulk properties.

Precise Geometric Parameters: It provides exact measurements of bond lengths and angles, which can be compared with values derived from computational geometry optimizations. mdpi.com

The data obtained from an X-ray diffraction experiment includes the unit cell dimensions (a, b, c), cell angles (α, β, γ), and the space group, which describes the symmetry of the crystal. researchgate.netmdpi.com This information is fundamental for understanding the solid-state properties of the material and for correlating its structure with its observed spectroscopic and electronic behavior.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P21/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 11.87, b = 6.56, c = 11.48 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 97.7, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 885.5 |

| Z | The number of molecules per unit cell. | 4 |

Note: Example values are illustrative and based on similarly structured organic compounds. researchgate.net

Theoretical and Computational Chemistry of 3,4 Dihydroxyfluorene

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of 3,4-Dihydroxyfluorene. nih.govsemanticscholar.org These calculations provide a detailed understanding of the molecule's geometry, stability, and sites of reactivity.

Electronic Properties and Molecular Orbitals: The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Frontier Orbital Energies for a Fluorene (B118485) Derivative (trans-AzoFL) calculated via DFT

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.32 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 2.87 |

(Data adapted from studies on related fluorene compounds for illustrative purposes.) nih.gov

Reactivity Descriptors and Molecular Electrostatic Potential (MEP): Quantum chemical calculations can also determine various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites most susceptible to chemical reactions. For this compound, the hydroxyl groups would be expected to be electron-rich regions, making them likely sites for electrophilic attack and hydrogen bonding.

Molecular Modeling and Dynamics Simulations of Enzyme-Substrate Interactions (e.g., Dioxygenase Active Sites)

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules like this compound with biological macromolecules, such as enzymes. nih.govmdpi.com These methods are particularly useful for understanding how the compound might bind to the active site of an enzyme, for instance, a dioxygenase, which is often involved in the metabolism of aromatic compounds.

Docking and Binding Affinity: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique can be used to model the binding of this compound within the active site of a dioxygenase. The docking process yields a binding score, which estimates the binding affinity between the ligand and the enzyme. A lower binding energy generally indicates a more stable complex.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. mdpi.comnih.gov MD simulations provide insights into the conformational changes that may occur upon ligand binding and the stability of the interactions. These simulations can reveal the key amino acid residues involved in the binding and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, MD simulations have been used to analyze the stability of docked protein-ligand complexes and to assess fluctuations and conformational changes during their interaction. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the protein-ligand complex over time. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Identifies flexible regions of the protein that may be involved in ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the contribution of hydrogen bonding to the binding affinity. |

Reaction Pathway Elucidation and Gibbs Free Energy Analysis for Synthetic and Degradative Processes

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis and degradation of this compound. By mapping out potential reaction pathways and calculating the associated energy changes, researchers can predict the feasibility and spontaneity of a given process.

Reaction Mechanisms and Transition States: Theoretical calculations can be used to identify the transition state structures and intermediates along a reaction coordinate. The energy barrier, or activation energy, of a reaction can be determined from the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics of a reaction.

Gibbs Free Energy Calculations: The Gibbs free energy (ΔG) is a thermodynamic potential that can be used to predict whether a chemical reaction will occur spontaneously at constant temperature and pressure. chemguide.co.ukyoutube.com A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests that the reaction is non-spontaneous. The Gibbs free energy change for a reaction can be calculated using the following equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. chemguide.co.uk

Table 3: Interpreting Gibbs Free Energy Changes in Reaction Pathways

| ΔG Value | Interpretation |

|---|---|

| ΔG < 0 | The reaction is spontaneous and thermodynamically favorable. libretexts.org |

| ΔG > 0 | The reaction is non-spontaneous and requires energy input to proceed. |

Rational Design and Prediction of Structure-Property Relationships via Computational Approaches

Computational approaches are instrumental in the rational design of new molecules with desired properties and in establishing structure-property relationships. For fluorene derivatives, these methods can be used to predict how modifications to the molecular structure of this compound would affect its chemical and biological properties. nih.govnjit.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds. These descriptors can be steric, electronic, or hydrophobic in nature and are often calculated using computational chemistry software.

Computational Design of Novel Derivatives: Based on the insights gained from quantum chemical calculations and QSAR studies, new derivatives of this compound can be designed in silico. For example, by modifying the substituents on the fluorene backbone, it is possible to tune the compound's electronic properties, solubility, and binding affinity for a specific biological target. This computational pre-screening can significantly reduce the time and cost associated with the synthesis and experimental testing of new compounds. nih.govucf.edu

Advanced Applications of 3,4 Dihydroxyfluorene and Its Engineered Derivatives

Materials Science and Optoelectronic Applications of Fluorene (B118485) Derivatives

The inherent characteristics of the fluorene scaffold, such as high photoluminescence quantum yields, excellent thermal stability, and good charge carrier mobility, make its derivatives highly sought-after materials for various optoelectronic applications. By modifying the core structure, researchers can manipulate the HOMO/LUMO energy levels, bandgap, and charge transport characteristics to suit specific device requirements.

Organic Light-Emitting Diodes (OLEDs) and Tunable Luminescent Materials

Fluorene derivatives are considered promising emitters for Organic Light-Emitting Diodes (OLEDs) due to their robust thermal stability, efficient charge transport properties, and high photoluminescence efficiency. The global market for OLEDs is experiencing significant growth, driven by the demand for more energy-efficient and eco-friendly display and lighting technologies. Fluorene-based compounds are key players in this advancement, offering a pathway to high-performance and long-lasting devices.

The emission color of these materials can be tuned across the visible spectrum by chemical modification. For instance, attaching different substituents to the C-2 and C-7 positions of the fluorene core can alter the π-conjugation of the molecule, thereby influencing its emission wavelength. This tunability is crucial for creating full-color displays and customized lighting solutions. Research has demonstrated that symmetrical fluorene derivatives can be synthesized to act as blue-light emitters, a critical component for white light generation in OLEDs.

Furthermore, the design of fluorene-based molecules can be tailored to form exciplexes, which are excited-state complexes formed between an electron donor and an acceptor. These exciplex-based OLEDs can exhibit improved device performance. For instance, a device utilizing 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene as a donor in an exciplex system demonstrated superior performance, emitting in the blue-white region of the spectrum. The ability to engineer the molecular structure to control intermolecular interactions is a key advantage of using fluorene derivatives in OLED technology.

Organic Semiconductors and Charge Transport Materials in Electronic Devices

The charge-carrying capabilities of fluorene derivatives have led to their extensive use as organic semiconductors in various electronic devices. Their rigid structure and π-conjugated system facilitate efficient charge transport, a fundamental requirement for the active layer in organic field-effect transistors (OFETs) and other electronic components.

Fluorene-based compounds can be engineered to act as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs). For example, fluorene derivatives incorporating electron-donating triphenylamine units have shown excellent hole mobility. Conversely, the introduction of electron-withdrawing groups, such as dicyanovinylene, can transform the fluorene derivative into an n-type semiconductor with good electron mobility. An OFET fabricated from a dicyanovinylene-functionalized fluorene derivative exhibited n-channel characteristics with an electron mobility of 0.0055 cm²/Vs and a high current on/off ratio of approximately 10⁶.

The solubility of fluorene derivatives can be significantly enhanced by attaching alkyl chains to the C-9 position, which prevents intermolecular packing and facilitates their processing from solution. This is a major advantage for the fabrication of large-area and flexible electronics using printing techniques. The combination of good solubility, high thermal stability, and tunable electronic properties makes fluorene derivatives versatile building blocks for a new generation of organic semiconductors.

| Property | Value | Significance |

| Hole Mobility | 10⁻⁴ to 10⁻⁵ cm²/Vs | Efficient transport of positive charges. |

| Electron Mobility | ~10⁻⁵ cm²/Vs (can be higher with specific functionalization) | Efficient transport of negative charges. |

| HOMO Energy Level | -5.5 to -5.2 eV | Influences hole injection and transport. |

| LUMO Energy Level | -2.6 to -2.0 eV | Influences electron injection and transport. |

Photovoltaic Systems and Solar Cell Technologies (e.g., Perovskite Solar Cells)

In the realm of renewable energy, fluorene derivatives are making significant contributions as essential components in photovoltaic devices, particularly in perovskite solar cells (PSCs). These next-generation solar cells offer the potential for low-cost, high-efficiency energy conversion. Fluorene-based materials are primarily used as hole-transporting materials (HTMs) or electron-transporting materials (ETMs), facilitating the extraction and transport of charge carriers generated in the perovskite absorber layer.

Spiro[fluorene-9,9′-xanthene] (SFX)-based derivatives have emerged as a promising class of HTMs. Their unique three-dimensional spiro structure provides good thermal stability and film-forming properties, which are crucial for device longevity and performance. Theoretical and experimental studies have shown that SFX-based HTMs can possess suitable HOMO energy levels that align well with the valence band of the perovskite, ensuring efficient hole extraction. Furthermore, their hole mobilities can be significantly higher than the commonly used HTM, Spiro-OMeTAD, leading to improved device efficiency.

| Material Type | Role in Solar Cell | Key Advantages |

| Spiro[fluorene-9,9′-xanthene] (SFX) derivatives | Hole-Transporting Material (HTM) | High hole mobility, good thermal stability, excellent film-forming properties. |

| Fluorene/Fluorenone derivatives with phosphonic acid anchors | Electron-Transporting Material (ETM) | Forms self-assembled monolayers, improves interface, passivates defects. |

Development of Fluorescent Markers for Biomolecular Probes in In Vitro Mechanistic Studies

The high fluorescence quantum yields and photostability of fluorene derivatives make them excellent candidates for the development of fluorescent probes for biological imaging. These probes can be designed to have high two-photon absorption cross-sections, which is highly advantageous for two-photon fluorescence microscopy—a powerful technique for studying dynamic cellular processes in living systems with reduced photodamage and deeper tissue penetration.

Researchers have synthesized fluorene-based fluorophores that are specifically tailored for multiphoton imaging. These probes can be functionalized with reactive groups, such as amine-reactive moieties, allowing for their covalent attachment to biomolecules like proteins. This enables the specific labeling and tracking of these biomolecules within cells. For example, an amine-reactive fluorene-based probe has been successfully used to stain H9c2 rat cardiomyoblasts for two-photon fluorescence microscopy imaging.

Furthermore, fluorene-based analogues of traditional dyes like fluorescein have been developed that exhibit absorption and fluorescence in the near-infrared (NIR) region, beyond 800-900 nm. This is particularly significant as it opens up the possibility of developing low molecular weight fluorescent markers for the second biological window (NIR-II, ca. 1000–1350 nm), which offers even deeper tissue penetration and lower autofluorescence for in vivo imaging.

Catalysis and Reaction Mediation by Fluorene-Based Compounds

Beyond their applications in materials science, fluorene derivatives have also emerged as versatile ligands in the field of catalysis. The ability to modify the electronic and steric properties of the fluorene backbone allows for the rational design of ligands that can fine-tune the activity and selectivity of metal catalysts.

Fluorene Derivatives as Ligands in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions, Ruthenium Complexes)

Fluorene-based ligands have demonstrated significant utility in transition metal catalysis, particularly with palladium and ruthenium. The fluorene moiety can be incorporated into various ligand architectures, such as bipyridines and Schiff bases, to modulate the electronic environment of the metal center.

In palladium-catalyzed reactions , fluorene derivatives have been utilized in cross-coupling reactions, which are fundamental transformations in organic synthesis. For instance, palladium complexes of fluorene-based ligands have been employed in the synthesis of complex organic molecules. The synthesis of fluorenes themselves can be achieved through a palladium-catalyzed intramolecular C(sp²)-H activation of 2-arylbenzyl chlorides, using triphenylphosphine as a ligand. This demonstrates the role of palladium catalysis in constructing the fluorene core itself.

Ruthenium complexes bearing fluorene-based ligands have been investigated for their catalytic and photophysical properties. Bipyridine ligands featuring a fluorene unit have been synthesized and complexed with ruthenium. These complexes exhibit interesting luminescent properties and have been studied for their potential in various applications, including light-driven chemical reactions. For example, ruthenium(III) complexes with fluoreneamine-based Schiff base ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones, an important reaction in organic synthesis. The steric bulk and electronic properties of the fluorene-based ligand play a crucial role in the catalytic activity of the ruthenium center.

Furthermore, diazafluorene ligands, which are analogues of the widely used bipyridine ligands, offer a more rigid coordination environment for metal ions like ruthenium. This rigidity can lead to unique catalytic properties and has been explored in the development of new catalyst systems.

| Metal | Reaction Type | Role of Fluorene Ligand |

| Palladium | Cross-coupling, C-H activation | Modulates catalyst activity and selectivity. |

| Ruthenium | Transfer hydrogenation | Provides steric bulk and tunes electronic properties of the metal center. |

Organocatalytic Applications of Fluorene Scaffolds

The fluorene ring system, a privileged tricyclic aromatic hydrocarbon, serves as a versatile and rigid scaffold in the development of organocatalysts. Its planar structure and potential for functionalization at various positions, particularly the C9 position and the aromatic rings, allow for the construction of unique three-dimensional chiral environments. These structural features are pivotal for inducing stereoselectivity in a range of chemical transformations.

Researchers have successfully developed methods for constructing structurally diverse and chiral fluorene derivatives. researchgate.netresearchgate.net One established strategy involves palladium-catalyzed direct C-H/C-H coupling of o-alkenyl biaryls, which yields alkylidene fluorenes. acs.org These products are valuable as synthetic building blocks for more complex polycyclic aromatic systems. Furthermore, the synthesis of axially chiral fluorene-bearing scaffolds has been achieved through cascade reactions catalyzed by chiral organic bases. researchgate.net

Fluorene-based organocatalysts have found application in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. For instance, chiral cinchona alkaloid-derived thioureas have been used to catalyze the asymmetric tandem reaction of indene-based dienes, leading to the formation of enantioenriched spirodihydrofluorene compounds. acs.org These spirocyclic frameworks can be further transformed into atropisomeric fluorene skeletons, which possess axial chirality. acs.org The development of such catalytic systems highlights the potential of the fluorene scaffold in creating novel chiral molecules with potential applications in materials science and medicinal chemistry. hanspub.org

The core principle behind these applications lies in the ability to create a well-defined chiral pocket or environment around the catalyst's active site. The rigidity of the fluorene backbone ensures that the spatial arrangement of the catalytic groups is maintained, which is crucial for effective stereochemical control during the reaction. The continuous development of new synthetic methods provides access to a wider array of fluorene derivatives, paving the way for their application in a broader spectrum of organocatalytic reactions. rug.nlmdpi.comnih.gov

Photoredox Catalysis and Single Electron Transfer Processes Mediated by Fluorene Anions

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and fluorene derivatives have demonstrated significant potential in this area. A key application involves the use of the fluorene anion, generated by deprotonation, as a potent single electron transfer (SET) agent under photochemical conditions.

In its deprotonated state, fluorene can act as a radical initiator. Upon photoexcitation, the fluorene anion can donate an electron to a suitable substrate, initiating a radical cascade that can be harnessed to form new chemical bonds, particularly carbon-carbon (C-C) bonds. This process has been successfully applied to a variety of cross-coupling reactions involving arene substrates like benzene (B151609), pyrrole, and thiophene. Mechanistic studies, including Stern-Volmer experiments, have confirmed the role of photoinduced electron transfer in these transformations. The fluorene system can create an initiation mechanistic network, amplifying the radical process rather than following a single initiation pathway.

Beyond the parent fluorene anion, derivatives such as 9-fluorenone are also utilized in photoredox catalysis. 9-Fluorenone can catalyze reactions like the [2+2] photocycloaddition. Covalent organic frameworks (COFs) incorporating fluorene building blocks have also been engineered as efficient and selective photocatalysts. For example, a fluorene-based COF, TpFFC-COF, has shown high efficiency in the selective aerobic oxidation of amines to imines under visible light, demonstrating excellent reusability and broad applicability. nih.gov The efficiency of these COF photocatalysts is linked to their optoelectronic properties, such as photocurrent density and interfacial charge transfer resistance, which can be tuned by modifying the functional groups on the fluorene moiety. nih.gov

Environmental Bioremediation Research Focused on Polycyclic Aromatic Hydrocarbon Catabolism

Fluorene, as a component of polycyclic aromatic hydrocarbons (PAHs), is an environmental pollutant of concern. Bioremediation, which utilizes microorganisms to degrade hazardous substances, represents a cost-effective and environmentally sound approach for the cleanup of PAH-contaminated sites. Research in this area focuses on understanding the natural degradation pathways of fluorene and leveraging this knowledge to enhance the efficiency of bioremediation processes.

Understanding Fluorene Degradation Mechanisms in Contaminated Environments

Microbial degradation is the primary mechanism for the removal of fluorene from contaminated environments. oup.com A diverse range of bacteria, including species of Pseudomonas, Arthrobacter, Terrabacter, Staphylococcus, and Sphingomonas, have been isolated and shown to utilize fluorene as a source of carbon and energy. researchgate.netnih.govethz.ch These microorganisms employ various catabolic pathways to break down the tricyclic structure of fluorene.

Several distinct degradation pathways have been elucidated, often initiated by the action of dioxygenase or monooxygenase enzymes. Common initial points of attack include:

Monooxygenation at the C-9 position: This is a frequently observed pathway, leading to the formation of 9-fluorenol, which is subsequently oxidized to 9-fluorenone. nih.govnih.govnih.gov

Dioxygenation at the C-1,2 or C-3,4 positions: This pathway involves the incorporation of both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. nih.govresearchgate.net The pathway involving initial 3,4-dioxygenation can lead to the formation of salicylate. nih.gov

Following these initial steps, the molecule undergoes a series of enzymatic reactions, including dehydrogenation, ring cleavage, and further metabolism. For example, 9-fluorenone can undergo an angular dioxygenation to form 1,1a-dihydroxy-1-hydro-9-fluorenone. nih.govnih.gov Subsequent reactions open the five-membered ring, leading to intermediates analogous to those in the biphenyl degradation pathway, ultimately forming phthalate and protocatechuic acid, which can enter central metabolic pathways. oup.comnih.govnih.gov In some bacterial strains, such as Pseudomonas sp. SMT-1, metabolites like 3,4-dihydroxy-9-fluorenone have been identified, indicating the complexity and diversity of these catabolic routes. nih.gov

The table below summarizes key intermediates identified in various fluorene-degrading bacterial strains.

| Bacterial Strain | Key Intermediates and Metabolites | Degradation Pathway Feature |

| Pseudomonas sp. SMT-1 | 9-fluorenol, 9-fluorenone, 3,4-dihydroxy-9-fluorenone, Phthalate, Protocatechuic acid | C-9 monooxygenation start |

| Pseudomonas sp. F274 | 9-fluorenol, 9-fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, Phthalic acid | C-9 monooxygenation followed by angular dioxygenation |

| Arthrobacter sp. F101 | 9-fluorenone, 1-indanone, 2-indanone, 3,4-dihydrocoumarin, 3-(2-hydroxyphenyl) propionate | Parallel pathways via dioxygenation at C-1,2 and C-3,4 |

| Terrabacter sp. DBF63 | 9-fluorenol, 1,1a-dihydroxy-1-hydro-9-fluorenone, 2′-carboxy-2,3-dihydroxybiphenyl, Phthalate | Angular dioxygenation of 9-fluorenone |

| Staphylococcus auriculans DBF63 | 9-fluorenol, 9-fluorenone, 1,1a-dihydroxy-1-hydro-9-fluorenone | C-9 monooxygenation start |

This table is generated based on data from scientific research articles. nih.govnih.govnih.govresearchgate.netresearchgate.net

Genetic and Metabolic Engineering of Microbial Strains for Enhanced PAH Biotransformation

The efficiency of microbial degradation of PAHs like fluorene is determined by the genetic makeup of the microorganisms. The key enzymes responsible for fluorene catabolism are encoded by specific gene clusters. For instance, the initial attack on the fluorene molecule is often catalyzed by multicomponent enzymes known as ring-hydroxylating dioxygenases (RHDs) or by monooxygenases. researchgate.net Subsequent steps are catalyzed by a cascade of enzymes including dehydrogenases, dioxygenases that cleave the aromatic rings (extradiol dioxygenases), and hydrolases. researchgate.netnih.gov

In Terrabacter sp. strain DBF63, genes involved in the upper pathway of fluorene degradation have been identified, including dbfA (encoding a 9-fluorenone 1,1a-dioxygenase) and flnB (encoding a dehydrogenase). nih.gov Similarly, in Pseudomonas sp. SMT-1, a specific dioxygenase gene involved in fluorene degradation has been amplified, expressed, and characterized. nih.gov

Advances in synthetic biology and genetic engineering offer powerful tools to enhance the natural degradative capabilities of microorganisms. nih.gov By understanding the genetic basis of PAH catabolism, scientists can engineer microbial strains for improved bioremediation performance. Strategies include:

Pathway assembly: Introducing or assembling complete degradation pathways into robust chassis organisms, like Pseudomonas putida, which are well-suited for survival in contaminated environments. nih.gov

Expanding substrate range: Modifying enzymes to broaden their specificity, allowing a single engineered strain to degrade a wider variety of PAHs simultaneously.

Improving tolerance: Enhancing the resistance of microbial strains to the toxic effects of high concentrations of pollutants and co-contaminants often found in industrial sites. researchgate.net

These genetically engineered microorganisms (GEMs) hold the promise of providing more efficient, predictable, and controllable solutions for the bioremediation of PAH-contaminated soil and water. researchgate.net

Bioreactor System Design and Optimization for Environmental Remediation Applications

For ex situ bioremediation of PAH-contaminated materials, bioreactors provide a controlled environment to optimize microbial degradation processes. The design of the bioreactor is critical for overcoming challenges associated with the low water solubility and bioavailability of PAHs like fluorene. Several types of bioreactors have been developed and tested for this purpose. tandfonline.comtandfonline.com

Common Bioreactor Configurations for PAH Remediation:

Slurry-Phase Bioreactors: In these systems, contaminated soil or sediment is mixed with water to form a slurry. This configuration enhances the mass transfer of contaminants from the solid phase to the aqueous phase, making them more accessible to microorganisms. Mechanical agitation ensures the uniform distribution of microbes, nutrients, and oxygen. Studies have shown that slurry-phase systems can achieve rapid and extensive removal of PAHs. tandfonline.comtandfonline.com

Solid-Phase Bioreactors: These are used for treating contaminated soil with lower water content and include designs like blade-agitated bioreactors and rotary vessel bioreactors. While generally slower than slurry-phase systems, they require less dewatering of the treated soil. tandfonline.comtandfonline.com

Two-Phase Partitioning Bioreactors (TPPBs): These innovative systems introduce a second, immiscible, non-toxic organic liquid phase (e.g., silicone oil) into the bioreactor. researchgate.net The organic phase acts as a reservoir, absorbing the hydrophobic PAHs from the contaminated soil and then slowly releasing them into the aqueous phase for biodegradation. This approach mitigates substrate toxicity to the microorganisms and can enhance the degradation of high-molecular-weight PAHs. researchgate.netnih.gov

Packed-Bed and Suspended-Carrier Bioreactors: These are suitable for treating contaminated water. Microorganisms are immobilized as biofilms on a solid support material (packing or carriers), which prevents washout of the biomass and allows for high microbial densities. lu.se

Optimization of bioreactor performance involves controlling several key parameters, including pH, temperature, nutrient levels (nitrogen and phosphorus), and oxygen supply. For aerobic degradation, ensuring adequate aeration is crucial. The design of agitators and baffles in slurry reactors is optimized to maximize mass transfer without causing excessive shear stress on the microbial cells. usask.ca The choice of bioreactor type and operating conditions depends on the specific characteristics of the contaminated site, including the type and concentration of pollutants and the soil matrix. tandfonline.comtandfonline.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized 3,4-Dihydroxyfluorene Derivatives

The future of synthesizing this compound derivatives is geared towards efficiency, precision, and sustainability. A primary focus is the development of regioselective catalytic methods that allow for the precise placement of functional groups on the fluorene (B118485) core. One promising approach is the use of transition metal-catalyzed [2+2+2] cyclotrimerization reactions. mdpi.com Research on other fluorenols (hydroxy-fluorenes) has shown that the choice of catalyst can dictate the substitution pattern. For instance, rhodium-based catalysts tend to yield 3,4-regioisomers, while ruthenium catalysts can favor the formation of 2,4-isomers. mdpi.com Adapting such methodologies would enable the direct and controlled synthesis of highly substituted this compound precursors, minimizing the need for complex protecting group strategies.

Furthermore, the principles of green chemistry are becoming central to synthetic design. This includes the exploration of multicomponent reactions (MCRs), which combine three or more reactants in a single step to build complex molecules, thereby reducing waste and improving atom economy. rug.nl Isocyanide-based MCRs, for example, have been used to create diverse and complex fluorene derivatives. rug.nl Another sustainable approach is the adoption of solid-phase synthesis, where molecules are built on a polymer support. This technique simplifies purification, allows for the easy removal of excess reagents, and can be adapted for automated synthesis. nih.gov The application of these modern synthetic strategies is expected to provide access to a wide library of novel this compound derivatives for screening in materials and biological applications.

Table 1: Comparison of Modern Synthetic Strategies for Fluorene Derivatives

| Synthetic Strategy | Core Principle | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Catalytic [2+2+2] Cyclotrimerization | Transition metal-catalyzed reaction of diynes and alkynes to form aromatic rings. mdpi.com | High regioselectivity, direct access to complex substitution patterns. mdpi.com | Potential for controlled, one-step synthesis of the core 3,4-dihydroxy substituted ring. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product containing parts of all reactants. rug.nl | High efficiency, atom economy, reduced waste, rapid generation of molecular diversity. rug.nl | Enables the rapid creation of libraries of functionalized this compound derivatives. |

| Solid-Phase Synthesis | Molecules are covalently bound to and modified on an insoluble polymer support. nih.gov | Simplified purification, potential for automation, easy removal of reagents. nih.gov | Efficient production of pure, highly functionalized derivatives for high-throughput screening. |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations of the Dihydroxyfluorene Core

Beyond established synthetic methods, future research will delve into the unique and unconventional reactivity of the this compound scaffold. The electron-rich nature of the catechol (3,4-dihydroxy) moiety, combined with the rigid, planar fluorene backbone, presents opportunities for novel chemical transformations. A key area of interest is the exploration of the electronic ground state of novel derivatives. For example, studies on related fused aromatic systems have revealed molecules with a partial diradical character, an unusual electronic state that can impart unique magnetic and optical properties. rsc.org Investigating whether derivatives of this compound can be designed to access such ground states is a compelling research direction.

Another avenue involves leveraging the dihydroxy groups as directing agents or ligands in catalysis. The catechol unit is an excellent chelator for metal ions, suggesting that this compound could serve as a scaffold for novel catalysts or sensors. Furthermore, modern synthetic techniques like C-H activation, photoredox catalysis, and electrosynthesis remain largely unexplored for this specific compound. Applying these methods could unlock new pathways for functionalization at positions that are difficult to access through traditional electrophilic aromatic substitution, enabling the creation of unprecedented molecular architectures.

Advanced Computational Design and Predictive Modeling of Next-Generation Fluorene-Based Materials and Biocatalysts

Computational chemistry is poised to become an indispensable tool in the development of next-generation materials derived from this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the in silico design and prediction of molecular properties before undertaking complex and resource-intensive synthesis. nih.govnih.gov DFT calculations can be used to optimize molecular geometries and predict key electronic parameters that govern a material's performance, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential maps. mdpi.commdpi.com This information is critical for designing materials with tailored optical and electronic properties for applications in organic electronics like OLEDs and organic photovoltaics.

MD simulations can further predict the behavior of these molecules in larger systems, such as their stability within a protein's active site for biocatalyst design or their packing behavior in a thin film for materials applications. nih.govresearchgate.net By simulating the interactions between a potential this compound-based drug candidate and its target protein, researchers can predict binding affinities and guide the design of more potent and selective inhibitors. nih.gov This predictive power accelerates the discovery process, reduces the number of failed experiments, and allows for a more rational design of functional molecules.

Table 2: Key Parameters from Computational Modeling for Material Design

| Computational Method | Predicted Parameter | Significance for Material/Biocatalyst Design |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | Determines electronic properties, charge transport capabilities, and color of emitted light in optoelectronics. mdpi.com |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions and intermolecular interactions. mdpi.com |

| Molecular Docking | Binding Affinity / Score | Predicts how strongly a molecule will bind to a biological target (e.g., an enzyme), guiding drug and biocatalyst design. nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational Stability | Simulates the dynamic behavior of a molecule over time, assessing its stability in a specific environment (e.g., in solution or a protein pocket). nih.gov |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Environmental Microbiology for Integrated Solutions

The most innovative future directions for this compound lie at the intersection of multiple scientific disciplines. Integrated research combining synthetic chemistry, materials science, and environmental microbiology can lead to holistic solutions for advanced materials and environmental challenges.

From a materials science perspective, the rigid structure of the fluorene core makes it an excellent building block for polymers and nanomaterials used in organic (opto)electronics. nih.govresearchgate.net The dihydroxy functionality of this compound offers reactive handles for polymerization, allowing for its incorporation into novel polyesters, polyethers, or epoxy resins. specificpolymers.com Such polymers could possess unique thermal, optical, or electronic properties.